Butyl 3,5-dinitrobenzoate

Gas Chromatography Analytical Chemistry Method Development

Butyl 3,5-dinitrobenzoate (CAS 10478-02-1) is an organic compound with the molecular formula C₁₁H₁₂N₂O₆ and a molecular weight of 268.22 g/mol. It belongs to the class of 3,5-dinitrobenzoate esters, a family of compounds widely used in analytical chemistry for the derivatization of alcohols and in the pharmaceutical industry as key intermediates.

Molecular Formula C11H12N2O6
Molecular Weight 268.22 g/mol
CAS No. 10478-02-1
Cat. No. B12661045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 3,5-dinitrobenzoate
CAS10478-02-1
Molecular FormulaC11H12N2O6
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C11H12N2O6/c1-2-3-4-19-11(14)8-5-9(12(15)16)7-10(6-8)13(17)18/h5-7H,2-4H2,1H3
InChIKeyLDMPZJOBKLVTKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 3,5-Dinitrobenzoate (CAS 10478-02-1): A Defined Reference Standard for Chromatography and Crystallography


Butyl 3,5-dinitrobenzoate (CAS 10478-02-1) is an organic compound with the molecular formula C₁₁H₁₂N₂O₆ and a molecular weight of 268.22 g/mol [1]. It belongs to the class of 3,5-dinitrobenzoate esters, a family of compounds widely used in analytical chemistry for the derivatization of alcohols and in the pharmaceutical industry as key intermediates. This specific ester is characterized by an essentially planar aromatic ring and a non-extended butyl chain conformation, as determined by X-ray crystallography [2]. Its well-defined physical and spectroscopic properties make it a valuable reference standard in various research and industrial applications.

Why Butyl 3,5-Dinitrobenzoate Cannot Be Substituted by Generic Analogs


Within the 3,5-dinitrobenzoate ester class, the length and branching of the alkyl chain profoundly influence key physicochemical properties, such as chromatographic retention, crystal packing, and biological activity. Simple substitution with a generic ester, like the common methyl or ethyl analogs, can lead to significant deviations in experimental outcomes [1]. The following quantitative evidence demonstrates that butyl 3,5-dinitrobenzoate occupies a distinct position in property space relative to its closest analogs, making its specific selection critical for reproducible research and targeted applications [2].

Butyl 3,5-Dinitrobenzoate: Quantitative Differentiators from Closest Analogs


Chromatographic Differentiation: Quantifying Butyl 3,5-Dinitrobenzoate via Kovats Retention Index

The Kovats Retention Index (RI) for butyl 3,5-dinitrobenzoate on a polar OV-351 capillary column has been definitively established as 2906, based on the foundational work of Korhonen [1]. This value differentiates it from its closest n-alkyl homologs and is essential for accurate compound identification in complex mixtures.

Gas Chromatography Analytical Chemistry Method Development

Crystallographic Distinction: Defining the Solid-State Conformation of Butyl 3,5-Dinitrobenzoate

The crystal structure of butyl 3,5-dinitrobenzoate has been solved, revealing a monoclinic system with space group P21/n [1]. Key crystallographic parameters are reported as a = 9.681 Å, b = 5.8632 Å, c = 22.164 Å, and β = 90.826°, with a unit cell volume V = 1257.9 ų [1]. The molecule is essentially planar except for a non-extended butyl chain, a conformation that directly influences its crystal packing and physical properties.

X-ray Crystallography Solid-State Chemistry Structural Biology

Antifungal Activity Profile: Contrasting Butyl vs. Shorter Chain Analogs

In a comparative study of 3,5-dinitrobenzoate derivatives against Candida species, a clear trend emerged: esters with shorter alkyl side chains exhibit superior antifungal activity [1]. Ethyl 3,5-dinitrobenzoate was identified as the most potent, with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL (0.52 mM) against C. albicans, while propyl 3,5-dinitrobenzoate was the second most potent. This structure-activity relationship (SAR) indicates that the longer butyl chain in butyl 3,5-dinitrobenzoate is likely to result in a higher MIC (i.e., lower potency) compared to these shorter-chain analogs.

Antifungal Research Drug Discovery Structure-Activity Relationship (SAR)

Predicted Lipophilicity and Solubility Profile of Butyl 3,5-Dinitrobenzoate

Computational models predict a logP (partition coefficient) of approximately 3.51 for butyl 3,5-dinitrobenzoate [1]. This value indicates a lipophilic character significantly higher than shorter-chain analogs, which is expected to impact its membrane permeability, bioavailability, and solubility profile. An estimated water solubility of 27.32 mg/L at 25°C (based on logP) has also been reported for the closely related sec-butyl isomer [2], underscoring the generally low aqueous solubility of these butyl esters.

ADME/Tox Drug Design Physicochemical Property Prediction

High-Value Application Scenarios for Butyl 3,5-Dinitrobenzoate


Analytical Chemistry: A Calibrated GC-MS Standard

Procurement of butyl 3,5-dinitrobenzoate as a high-purity analytical standard for gas chromatography. Its well-defined Kovats Retention Index of 2906 on OV-351 columns (per NIST [1]) allows for precise retention time locking, enabling unambiguous identification and quantification in environmental, food, or metabolomics samples. It serves as a reliable calibrant to differentiate it from other 3,5-dinitrobenzoate esters in complex chromatograms.

Medicinal Chemistry: A Lipophilic Probe in SAR Studies

In antifungal drug discovery programs focused on 3,5-dinitrobenzoate derivatives, butyl 3,5-dinitrobenzoate is procured specifically as a tool compound to explore the effect of alkyl chain length on activity. Given the established trend that shorter chains confer higher potency [1], this compound serves as a less active, more lipophilic analog (predicted LogP ≈ 3.51 ) to assess the drop-off in antifungal efficacy and the impact on membrane permeability. Its use helps map the lipophilic tolerance of the target binding site.

Crystallography and Materials Science: A Solved Crystal Structure

For researchers engaged in co-crystal screening or solid-state chemistry, procuring butyl 3,5-dinitrobenzoate offers a significant advantage: its crystal structure is fully solved and publicly available (CCDC 293815 [1]). This eliminates the need for de novo structure determination and provides a reliable starting point for molecular modeling, crystal packing analysis, and the design of new crystalline materials where specific intermolecular interactions with the butyl chain are desired.

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